molecular formula C17H20N2O4 B2509347 (2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide CAS No. 1311999-83-3

(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide

Cat. No.: B2509347
CAS No.: 1311999-83-3
M. Wt: 316.357
InChI Key: QJORBNJSJAXXLB-UHFFFAOYSA-N
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Description

(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.357. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Behavior

The synthesis and chemical behavior of compounds related to (2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide have been a subject of interest in organic chemistry. Studies highlight the regio-controlled synthesis of substituted phenols, exploring condensation reactions with β-dicarbonyl compounds to yield o-acetylphenols or methyl salicylates through decarboxylation processes (Chan & Brownbridge, 1981). These methodologies demonstrate the compound's role in facilitating specific synthetic pathways in the creation of phenolic compounds.

Photophysical Properties

Research on compounds with structural similarities or functionalities has delved into their photophysical properties. For instance, the study of 1-cyano-1,2-bis(biphenyl)ethene derivatives reveals aggregate-induced enhanced emission in water, showing temperature-dependent behaviors that could be pivotal in understanding the photophysical characteristics of related cyanophenyl compounds (Hirose & Matsuda, 2009).

Catalytic Applications

Explorations into the catalytic properties of related compounds have unveiled their utility in various chemical reactions. Research into the catalytic trimerization of ethene using mono(cyclopentadienyl-arene)titanium complexes highlights the potential of cyanophenyl derivatives in enhancing catalyst activity and selectivity for specific organic transformations (Deckers, Hessen, & Teuben, 2002).

Molecular Magnetism

The study of trimetallic cyclical complexes incorporating cyano- and phenoxo-bridged structures, including Ni(II), Dy(III), and Fe(III), showcases the compound's relevance in the domain of molecular magnetism, indicating single-molecule-magnet behavior with significant energy barriers. This underscores the potential for this compound and similar molecules in developing advanced magnetic materials (Hu et al., 2015).

Properties

IUPAC Name

(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-5-6-7-8-16(20)19-13(11-18)12-9-14(21-2)17(23-4)15(10-12)22-3/h5-10,13H,1-4H3,(H,19,20)/b6-5+,8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJORBNJSJAXXLB-BSWSSELBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)NC(C#N)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)NC(C#N)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.